molecular formula C9H7NO2 B13527445 Methyl 3-ethynylisonicotinate

Methyl 3-ethynylisonicotinate

Cat. No.: B13527445
M. Wt: 161.16 g/mol
InChI Key: CKORHGOJLIQVRX-UHFFFAOYSA-N
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Description

Methyl 3-ethynylisonicotinate is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol It is a derivative of isonicotinic acid, featuring an ethynyl group at the 3-position and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethynylisonicotinate typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, forming the methyl ester derivative . Another method involves the use of potassium 2-ethynylisonicotinate, which reacts with methyl iodide in the presence of sodium azide, cupric sulfate pentahydrate, and sodium L-ascorbate in a mixture of dimethylformamide and water .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethynylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethynylisonicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-ethynylisonicotinate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interaction with nucleic acids .

Comparison with Similar Compounds

Uniqueness: Methyl 3-ethynylisonicotinate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature differentiates it from other similar compounds and expands its utility in various research applications.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

methyl 3-ethynylpyridine-4-carboxylate

InChI

InChI=1S/C9H7NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h1,4-6H,2H3

InChI Key

CKORHGOJLIQVRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C#C

Origin of Product

United States

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